molecular formula C6H6ClF2N3 B3271664 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine CAS No. 55215-64-0

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine

Cat. No.: B3271664
CAS No.: 55215-64-0
M. Wt: 193.58 g/mol
InChI Key: JMHKYIOQCALJFZ-UHFFFAOYSA-N
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Description

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H6ClF2N3 and a molecular weight of 193.58 g/mol It is characterized by the presence of chlorine, fluorine, and dimethylamine groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-difluoropyrazine with dimethylamine in the presence of a chlorinating agent such as thionyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety. Bulk manufacturing often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or alkoxy derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine is unique due to its specific combination of chlorine, fluorine, and dimethylamine groups on a pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF2N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHKYIOQCALJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231454
Record name 5-Chloro-3,6-difluoro-N,N-dimethyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55215-64-0
Record name 5-Chloro-3,6-difluoro-N,N-dimethyl-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55215-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3,6-difluoro-N,N-dimethyl-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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